Spectroscopic data (NMR, IR, MS) for 1-Cyclohexyl-2-phenyletan-1-ol
Spectroscopic data (NMR, IR, MS) for 1-Cyclohexyl-2-phenyletan-1-ol
An In-depth Technical Guide to the Spectroscopic Characterization of 1-Cyclohexyl-2-phenylethan-1-ol
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 1-Cyclohexyl-2-phenylethan-1-ol (C₁₄H₂₀O, Molar Mass: 204.31 g/mol ).[1] Addressed to researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that define the structure and purity of this secondary alcohol. The guide is structured to not only present the data but also to explain the underlying principles and experimental considerations, ensuring a thorough understanding for both data acquisition and interpretation.
Introduction and Molecular Structure
1-Cyclohexyl-2-phenylethan-1-ol is a secondary alcohol containing a cyclohexyl ring, a phenyl group, and a stereocenter at the carbinol carbon. Its chemical structure presents a fascinating case for spectroscopic analysis due to the distinct chemical environments of its constituent protons and carbons. Accurate spectroscopic characterization is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior in various applications, including as a potential building block in medicinal chemistry.
The molecular structure is as follows:
Caption: Molecular Structure of 1-Cyclohexyl-2-phenylethan-1-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 1-Cyclohexyl-2-phenylethan-1-ol in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Processing: Process the raw data (Free Induction Decay) with a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.
Predicted ¹H NMR Data
The proton NMR spectrum is predicted to exhibit distinct signals corresponding to the aromatic, benzylic, carbinol, and cyclohexyl protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Phenyl (Ar-H) | 7.20 - 7.40 | Multiplet | 5H | - |
| Carbinol (CH-OH) | ~3.6 - 3.8 | Multiplet | 1H | - |
| Benzylic (CH₂) | 2.80 - 3.00 | Multiplet | 2H | - |
| Hydroxyl (OH) | 1.5 - 2.5 (variable) | Broad Singlet | 1H | - |
| Cyclohexyl (CH) | 1.0 - 2.0 | Multiplet | 1H | - |
| Cyclohexyl (CH₂) | 0.9 - 1.9 | Multiplet | 10H | - |
-
Expertise & Experience: The broadness of the hydroxyl proton signal is due to chemical exchange and its chemical shift is highly dependent on concentration and temperature.[2] The protons on the cyclohexyl ring will show complex overlapping multiplets due to their diastereotopic nature and complex coupling patterns. The carbinol proton's multiplicity will be a doublet of doublets, further complicated by coupling to the adjacent cyclohexyl proton.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration (20-50 mg in 0.5-0.7 mL of solvent).
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz or higher spectrometer. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
Processing: Process the data similarly to the ¹H NMR spectrum.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum provides information on the number and electronic environment of the carbon atoms.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C (quaternary, Ar) | ~138-140 |
| CH (Ar) | ~128-130 |
| CH (Ar) | ~126-128 |
| CH (Ar, para) | ~125-127 |
| CH-OH (Carbinol) | ~75-80 |
| CH₂ (Benzylic) | ~40-45 |
| CH (Cyclohexyl) | ~40-45 |
| CH₂ (Cyclohexyl) | ~25-35 |
-
Trustworthiness: The predicted chemical shifts are based on established values for similar structural motifs. For example, the carbinol carbon (CH-OH) in secondary alcohols typically appears in the 60-80 ppm range.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount of the neat liquid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
Characteristic IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (hydrogen-bonded) | 3200 - 3600 | Strong, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
| C-O Stretch (Secondary Alcohol) | 1050 - 1150 | Strong |
| C-H Bend (Aromatic) | 690 - 900 | Strong |
-
Authoritative Grounding: The broad, strong absorption in the 3200-3600 cm⁻¹ region is a hallmark of the hydroxyl group's O-H stretch, with the broadening due to hydrogen bonding.[2][3] The C-O stretching absorption for a secondary alcohol is typically found between 1150 and 1075 cm⁻¹.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or gas chromatography inlet.
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions to generate the mass spectrum.
Expected Fragmentation Pattern
The molecular ion (M⁺) is expected at m/z = 204. Key fragmentation pathways for alcohols include alpha-cleavage and dehydration.[2]
| m/z | Proposed Fragment | Fragmentation Pathway |
| 204 | [C₁₄H₂₀O]⁺ | Molecular Ion |
| 186 | [C₁₄H₁₈]⁺ | Dehydration ([M-H₂O]⁺) |
| 113 | [C₇H₁₃O]⁺ | Alpha-cleavage (loss of benzyl radical) |
| 91 | [C₇H₇]⁺ | Benzyl cation (from cleavage) |
-
Expertise & Experience: The relative abundance of the fragment ions will depend on their stability. The benzyl cation (m/z 91) is a very stable carbocation and is therefore expected to be a prominent peak in the spectrum. Alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen, is a characteristic fragmentation for alcohols.[2]
Caption: Proposed major fragmentation pathways for 1-Cyclohexyl-2-phenylethan-1-ol in EI-MS.
Synthesis and Purity Considerations
A common synthetic route to 1-Cyclohexyl-2-phenylethan-1-ol is the reduction of 1-cyclohexyl-2-phenylethanone.[5] Potential impurities could include the starting ketone or byproducts from the reducing agent. Spectroscopic analysis is crucial for confirming the complete conversion of the ketone (disappearance of the C=O stretch in IR at ~1715 cm⁻¹) and the absence of other impurities.
Conclusion
The spectroscopic data for 1-Cyclohexyl-2-phenylethan-1-ol are consistent with its proposed structure. ¹H and ¹³C NMR confirm the carbon-hydrogen framework, IR spectroscopy identifies the key hydroxyl functional group, and mass spectrometry provides the molecular weight and characteristic fragmentation patterns. This comprehensive guide serves as a valuable resource for the identification and characterization of this compound in a research and development setting.
References
- Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy, 32(4), 14-21.
- Fiveable. (n.d.). Spectroscopy of Alcohols and Phenols. Fiveable.
-
PubChem. (n.d.). 1-Cyclohexyl-2-phenylethan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.).
- Organic Syntheses. (n.d.). Cyclohexanol, 2-phenyl-, (1R-trans)-.
- Oreate AI. (2026, January 8). Decoding the IR Spectra of Alcohols: Insights Into Molecular Interactions.
- Royal Society of Chemistry. (2021).
-
PubChem. (n.d.). (1R)-1-cyclohexyl-2-phenylethanol. National Center for Biotechnology Information. Retrieved from [Link]
- Journal of Visualized Experiments. (2013).
- Wiley-VCH. (n.d.).
- PubChem. (n.d.). 1-Cyclohexylethanol.
- ACS Publications. (n.d.). Characterization of primary, secondary, and tertiary alcohols using proton magnetic resonance techniques.
- Royal Society of Chemistry. (2014).
- Diva. (n.d.). Design, synthesis, and evaluation of 1-phenylethanol and C2 threitol derivatives as non-pyranose galactose-mimicking inhibitors.
-
PubChem. (n.d.). 1-Cyclohexyl-2-phenylethanone. National Center for Biotechnology Information. Retrieved from [Link]
- Vedantu. (n.d.). Show how you will synthesise: (i) 1-Phenylethanol from a suitable alkene. (ii) Cyclohexylmethanol using an alkyl halide by a SN2 reaction.
- NIST. (n.d.). 1-Cyclohexylethanol. National Institute of Standards and Technology.
- NIST. (n.d.). 1-cyclohexyl-2-phenylethene. National Institute of Standards and Technology.
- Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols.
- YouTube. (2022, September 15). Show how will you synthesise: (i) 1 -phenylethanol from a suitable alkene. (ii) cyclohexylmethanol....
- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000545).
- ChemicalBook. (n.d.). 1-PHENYLCYCLOHEXANOL(1589-60-2) IR Spectrum.
- FooDB. (2010, April 8). Showing Compound 2-Phenylethan-1-ol (FDB007516).
- NIST. (n.d.). 2-Cyclohexylamino-1-phenylethanol. National Institute of Standards and Technology.
- PubChem. (n.d.). alpha-(Cyclohexylmethyl)benzenemethanol.
- OpenStax. (n.d.). 29.6 Infrared (IR) Spectroscopy.
- ChemicalBook. (n.d.). 2-Cyclohexylethanol (4442-79-9) 1H NMR spectrum.
- ChemicalBook. (n.d.). (R)-(+)-1-Phenylethanol(1517-69-7) 13C NMR.
- MassBank. (2008, October 21). MSBNK-Fac_Eng_Univ_Tokyo-JP006570.
- WebSpectra. (n.d.). IR Comparison.
- Scribd. (n.d.).
Sources
- 1. 1-Cyclohexyl-2-phenylethan-1-ol | C14H20O | CID 13107668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. 1-Cyclohexyl-2-phenylethanone | C14H18O | CID 2794612 - PubChem [pubchem.ncbi.nlm.nih.gov]
